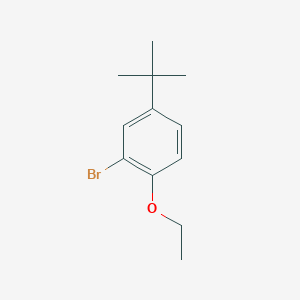

2-Bromo-4-(tert-butyl)-1-ethoxybenzene

Description

2-Bromo-4-(tert-butyl)-1-ethoxybenzene is a substituted aromatic compound featuring a bromine atom at position 2, a tert-butyl group at position 4, and an ethoxy group at position 1 of the benzene ring. Its molecular formula is C₁₂H₁₇BrO, with a molecular weight of 257.17 g/mol. The tert-butyl group provides steric bulk and electron-donating inductive effects, while the ethoxy group contributes polarity and ortho/para-directing electronic effects. Bromine, as a halogen, introduces reactivity for further substitution reactions, such as Suzuki couplings or nucleophilic aromatic substitutions.

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-4-tert-butyl-1-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-5-14-11-7-6-9(8-10(11)13)12(2,3)4/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCVYPLADDVMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727861 | |

| Record name | 2-Bromo-4-tert-butyl-1-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096679-03-6 | |

| Record name | 2-Bromo-4-tert-butyl-1-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene typically involves:

- Introduction of the tert-butyl group onto the benzene ring.

- Installation of the ethoxy substituent via alkylation of a phenolic precursor.

- Bromination at the ortho or para position relative to the ethoxy or tert-butyl groups.

This process often proceeds through multi-step sequences starting from substituted phenols or anisoles, using alkylation and electrophilic aromatic substitution reactions.

Preparation via Alkylation of Phenol Followed by Bromination

A common approach is based on the alkylation of a hydroxyl-substituted aromatic compound followed by bromination:

- Step 1: tert-Butylation of Phenol

- Starting from 2-bromo-5-(tert-butyl)phenol, the tert-butyl group is introduced via Friedel-Crafts alkylation or direct substitution using tert-butyl potassium salt.

- Step 2: Alkylation to form Ethoxy Group

- The phenol is alkylated with ethyl halides (e.g., ethyl iodide or ethyl bromide) in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) solvent at elevated temperature (~70 °C) for several hours.

- This step converts the phenol to the corresponding ethoxybenzene derivative.

- Step 3: Bromination

- Electrophilic bromination is performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the aromatic ring at the desired position.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| tert-Butylation | tert-Butyl potassium salt, THF, 70 °C, 3 h | Formation of tert-butylphenol derivative |

| Ethylation | Ethyl iodide, t-BuOK, THF, 70 °C, 3 h | Alkylation of phenol to ethoxybenzene |

| Bromination | Bromine or NBS, solvent (e.g., acetic acid), room temperature | Electrophilic aromatic substitution |

This method is supported by synthesis of related compounds such as 1-bromo-2-methoxy-4-tert-butylbenzene, where methoxy substituent is introduced similarly via methylation of phenol derivatives.

Alternative Routes Involving Direct Functionalization

Direct Bromination of tert-Butyl Ethoxybenzene:

- Starting from 4-(tert-butyl)-1-ethoxybenzene, direct bromination can be carried out using bromine or brominating agents under mild conditions to afford the 2-bromo derivative.

- Reaction temperature and solvent choice are critical to control regioselectivity and avoid polybromination.

Use of Protecting Groups and Directed Ortho-Metalation:

- In advanced synthetic schemes, protecting groups may be used to mask reactive sites.

- Directed ortho-metalation (DoM) techniques can be employed using organolithium or magnesium reagents to lithiate the aromatic ring ortho to the ethoxy group, followed by quenching with bromine electrophile to install the bromine substituent precisely.

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C12H17BrO |

| Molecular Weight | Approx. 243.17 g/mol |

| Typical Solvents | Tetrahydrofuran (THF), Ethyl acetate (EA), Acetonitrile |

| Bases Used | Potassium tert-butoxide (t-BuOK), Potassium carbonate |

| Brominating Agents | Bromine (Br2), N-bromosuccinimide (NBS) |

| Reaction Temperature | 25–70 °C |

| Reaction Time | 3–24 hours (depending on step) |

| Yield | Typically moderate to good (50–90%) depending on method |

Notes on Purification and Characterization

- After reaction completion, mixtures are typically quenched with water, extracted with organic solvents like ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

- Purification is commonly achieved by column chromatography using hexane/ethyl acetate mixtures to isolate the pure product.

- Characterization is done by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm substitution patterns.

Summary Table of Preparation Routes

| Route No. | Starting Material | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 2-Bromo-5-(tert-butyl)phenol | t-BuOK, Ethyl iodide, THF, 70 °C, 3 h | Straightforward, good yields | Requires careful control of bromination |

| 2 | 4-(tert-butyl)-1-ethoxybenzene | Bromination with Br2 or NBS, mild conditions | Direct, fewer steps | Possible overbromination |

| 3 | tert-Butylphenol derivatives + DoM | Organolithium reagents, Br2 quench | High regioselectivity | Requires low temperature, inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butyl)-1-ethoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Electrophilic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dehalogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted benzene derivative, while oxidation might produce a quinone derivative.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

2-Bromo-4-(tert-butyl)-1-ethoxybenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or alkoxides. This property makes it valuable in the preparation of pharmaceuticals and agrochemicals.

Case Study:

In a study focusing on the synthesis of biologically active compounds, researchers used this compound to create derivatives with enhanced pharmacological properties. The compound was subjected to nucleophilic substitution reactions with various amines, yielding a library of new compounds that were screened for biological activity.

Material Science

Development of Novel Materials:

The compound's unique electronic and optical properties make it suitable for developing advanced materials. Its structure allows for modifications that can enhance conductivity or photonic properties, which are essential in creating new electronic devices or sensors.

Data Table: Electronic Properties of Modified Compounds

| Compound | Conductivity (S/m) | Optical Band Gap (eV) |

|---|---|---|

| Base Compound | 0.01 | 2.5 |

| Modified A | 0.05 | 2.3 |

| Modified B | 0.08 | 2.1 |

Medicinal Chemistry

Potential Biological Activities:

Research has indicated that derivatives of this compound may exhibit significant biological activities, making them potential candidates for drug development. The compound's structure allows it to interact with various biological targets, and studies have explored its use in synthesizing inhibitors for specific enzymes involved in disease pathways.

Case Study:

In a recent investigation into inhibitors of calmodulin-dependent kinases, derivatives of this compound were synthesized and evaluated for their ability to restore insulin sensitivity in vivo. The results demonstrated promising effects on glucose metabolism, suggesting potential therapeutic applications in treating metabolic disorders .

Catalysis

Use as a Ligand:

The compound can function as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. Its bromine atom facilitates the formation of organometallic intermediates, which are crucial for synthesizing biaryl compounds.

Data Table: Catalytic Performance in Cross-Coupling Reactions

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd(OAc), KCO, THF |

| Negishi Coupling | 78 | NiCl, Zn, DMF |

| Stille Coupling | 90 | Pd(PPh), PhCOOK |

Mechanism of Action

The mechanism by which 2-Bromo-4-(tert-butyl)-1-ethoxybenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In electrophilic substitution, the benzene ring’s electron density facilitates the attack by electrophiles. The tert-butyl and ethoxy groups can influence the reactivity and selectivity of these reactions by providing steric and electronic effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Positional Isomerism : The ethoxy group in the target compound at position 1 creates a distinct electronic environment compared to methoxy or ethyl groups in analogues. For example, 4-bromo-2-ethoxy-1-methylbenzene has a methyl group at position 1, reducing steric hindrance compared to the tert-butyl group in the target compound .

- Polarity: The ethoxy group enhances polarity compared to alkyl groups (e.g., ethyl in ), improving solubility in polar solvents like ethanol or acetone.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Stability : The tert-butyl group and ethoxy substituent likely confer stability under standard storage conditions, though strong oxidizers should be avoided (analogous to ).

- Safety: Brominated aromatics with polar groups (e.g., ethoxy or methoxy) may pose higher handling risks due to increased bioavailability compared to non-polar analogues .

Biological Activity

2-Bromo-4-(tert-butyl)-1-ethoxybenzene is an organic compound of interest in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrO and a molecular weight of 257.17 g/mol. The compound features a bromine atom, a tert-butyl group, and an ethoxy group attached to a benzene ring, which influences its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be elucidated.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic potential.

The biological activity of this compound can be attributed to its structural features:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, influencing biological pathways.

- Electrophilic Substitution : The electron-rich benzene ring can undergo electrophilic substitution, which may affect cellular signaling pathways.

- Steric Effects : The tert-butyl group provides steric hindrance, potentially enhancing selectivity in biological interactions.

Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and prostate cancer models. The compound was shown to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| PC-3 (Prostate) | 20 | Caspase activation |

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The findings revealed significant inhibitory effects against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Q. Basic Characterization Workflow :

- NMR : Compare aromatic proton signals to similar compounds (e.g., 4-Bromo-2-ethoxy-1-methylbenzene). The tert-butyl group (~1.3 ppm, singlet) and ethoxy group (~1.4 ppm, triplet; ~4.0 ppm, quartet) should dominate .

- IR : Validate C-Br stretching (500–600 cm⁻¹) and tert-butyl C-H bending (~1360–1380 cm⁻¹) .

Advanced Cross-Validation :

If discrepancies arise (e.g., unexpected splitting in NMR):

- X-ray Crystallography : Resolve structural ambiguities via single-crystal analysis (e.g., as done for 2-Bromo-1-(4-methoxyphenyl)ethanone in ).

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian software) .

What methodologies are recommended for studying the compound’s reactivity in cross-coupling reactions?

Q. Basic Reactivity Screening :

Q. Advanced Mechanistic Insights :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in C-Br bond cleavage.

- Electrochemical Analysis : Monitor redox behavior (e.g., via cyclic voltammetry) to identify catalytic intermediates .

How can researchers assess the biological activity of this compound, particularly its interactions with enzymes?

Q. Basic Screening :

- Antifungal Assays : Follow protocols from (PubChem), where similar brominated aromatics were tested against Candida albicans. Use microbroth dilution for MIC determination.

- Enzyme Inhibition : Screen against cytochrome P450 isoforms via fluorometric assays .

Q. Advanced Studies :

- Docking Simulations : Model interactions with target proteins (e.g., CYP51 for antifungals) using AutoDock Vina. Validate with ITC (isothermal titration calorimetry) for binding thermodynamics .

What safety protocols are critical for handling this brominated aromatic compound?

Q. Basic Safety Measures :

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts .

Q. Advanced Hazard Mitigation :

- Explosion Risk : Avoid sparks (use non-sparking tools) and ground equipment during transfers, as brominated compounds can form peroxides under light .

- Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal in halogenated waste streams .

How can researchers differentiate between degradation products and synthetic impurities in HPLC analysis?

Q. Basic Chromatography :

- Column Selection : Use C18 columns with mobile phases (e.g., acetonitrile/water) optimized for aromatic retention.

- Spiking Experiments : Add suspected impurities (e.g., tert-butylphenol) to confirm retention times .

Q. Advanced MS/MS Strategies :

- High-Resolution MS : Identify exact masses of degradation products (e.g., de-brominated species).

- Isotopic Pattern Analysis : Leverage bromine’s 1:1 isotopic signature (⁷⁹Br/⁸¹Br) to distinguish from non-brominated impurities .

What strategies improve the yield of this compound in scaled-up syntheses?

Q. Basic Scale-Up Adjustments :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.